5-Carboxymethyluridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O8/c14-3-5-7(17)8(18)10(21-5)13-2-4(1-6(15)16)9(19)12-11(13)20/h2,5,7-8,10,14,17-18H,1,3H2,(H,15,16)(H,12,19,20)/t5-,7-,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWQJBLSWXIJLA-VPCXQMTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175143 | |
| Record name | 5-Carboxymethyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20964-06-1 | |
| Record name | 5-Carboxymethyluridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20964-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Carboxymethyluridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020964061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Carboxymethyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Enzymatic Pathways of 5 Carboxymethyluridine
Initial Uridine (B1682114) Modification Events at Position 34
The foundational step in the biosynthesis of cmo5U and related xo5U-type modifications is the hydroxylation of the uridine base at the C5 position. nih.govnih.gov This initial reaction creates the necessary precursor for subsequent modifications.
In bacterial systems, the hydroxylation of uridine at position 34 is catalyzed by two distinct enzymes: TrhO and TrhP. nih.gov These enzymes are responsible for producing the 5-hydroxyuridine (B57132) intermediate. researchgate.net
TrhO: This enzyme is an O2-dependent hydroxylase.
TrhP: This enzyme is dependent on prephenate to carry out the hydroxylation reaction. nih.gov
The existence of these two enzymes highlights a degree of redundancy in the pathway, ensuring the efficient production of the hydroxy intermediate under different metabolic conditions. researchgate.net
The enzymatic action of either TrhO or TrhP results in the formation of 5-hydroxyuridine (ho5U). nih.govnih.gov This molecule is the common precursor for both 5-methoxyuridine (B57755) (mo5U) in Gram-positive bacteria and 5-carboxymethyluridine (cmo5U) in Gram-negative bacteria and eukaryotes. researchgate.netnih.govresearchgate.net The generation of ho5U is the critical first step, creating a hydroxyl group at the C5 position of the uridine ring that serves as the attachment point for the subsequent carboxymethyl group. researchgate.netresearchgate.net
Carboxymethylation to this compound (cmo5U)
Following the initial hydroxylation, the ho5U intermediate undergoes carboxymethylation to yield the final cmo5U product. The machinery responsible for this step differs between prokaryotes and eukaryotes.
In eukaryotes, the formation of cm5U at the wobble uridine is catalyzed by the highly conserved, multi-subunit Elongator complex. nih.govnih.govglatt-lab.pl This complex is composed of six distinct protein subunits, designated ELP1 through ELP6, which assemble into two subcomplexes (Elp123 and Elp456). glatt-lab.plnih.gov The Elongator complex is responsible for catalyzing the first step in the formation of various modified uridines, with cm5U being a key intermediate modification. nih.govnih.govbiorxiv.org Defects in this complex are linked to a range of neurodegenerative diseases. udel.eduresearchgate.net
The catalytic activity of the Elongator complex resides in its ELP3 subunit. nih.govudel.eduresearchgate.net ELP3 is a highly conserved enzyme found in all domains of life and acts as the core enzymatic engine for the tRNA modification reaction. udel.edunih.gov It possesses two distinct functional domains that work in concert to catalyze the formation of cm5U. udel.edu
A central feature of ELP3 is its Radical S-Adenosylmethionine (SAM) domain. udel.edunih.gov This domain is characteristic of the large Radical SAM superfamily of enzymes, which utilize a combination of an iron-sulfur cluster and SAM to initiate radical-based reactions. nih.govnih.gov
Data Tables
Table 1: Key Enzymes and Complexes in this compound Biosynthesis
| Enzyme/Complex | Subunit(s) | Function | Domain of Life |
|---|---|---|---|
| TrhO | N/A | O2-dependent hydroxylation of U34 to ho5U nih.gov | Bacteria |
| TrhP | N/A | Prephenate-dependent hydroxylation of U34 to ho5U nih.gov | Bacteria |
| Elongator | ELP1-ELP6 | Carboxymethylation of wobble uridine to form cm5U nih.govnih.gov | Eukaryota |
| ELP3 | N/A | Catalytic subunit of the Elongator complex udel.eduresearchgate.net | Eukaryota, Archaea |
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | cmo5U / cm5U |
| Uridine | U |
| 5-Hydroxyuridine | ho5U |
| 5-Methoxyuridine | mo5U |
| S-Adenosylmethionine | SAM |
| Prephenate |
Prokaryotic Pathways (Gram-Negative Bacteria)
In Gram-negative bacteria such as Escherichia coli, the biosynthesis of the related compound 5-oxyacetyluridine (cmo5U) at the wobble position of specific tRNAs follows a distinct pathway that also begins with a common precursor, 5-hydroxyuridine (ho5U). nih.govnih.gov This pathway involves two key enzymes, CmoA and CmoB, which are members of the SAM-dependent methyltransferase superfamily but have evolved unique functions. nih.gov
The first dedicated step in this pathway is the synthesis of a novel metabolite, carboxy-S-adenosylmethionine (cxSAM). nih.govnih.gov This reaction is catalyzed by the enzyme CmoA, which functions as a cxSAM synthase. nih.govnih.gov In an unprecedented biochemical reaction, CmoA utilizes prephenate as the carboxyl donor and S-adenosylmethionine (SAM) as the acceptor. nih.govresearchgate.net The mechanism involves the formation of a unique ylide intermediate during the conversion of SAM to cxSAM. nih.gov
| Enzyme | Substrates | Product | Organism Type |
| CmoA | S-adenosylmethionine (SAM), Prephenate | Carboxy-S-adenosylmethionine (cxSAM) | Gram-Negative Bacteria |
The second enzyme in the pathway, CmoB, functions as a carboxymethyltransferase. nih.govsemanticscholar.org CmoB specifically recognizes and utilizes the cxSAM synthesized by CmoA as the alkyl donor. nih.govsemanticscholar.org It then catalyzes the transfer of the carboxymethyl group from cxSAM to the 5-hydroxyl group of 5-hydroxyuridine (ho5U) present at the wobble position of certain tRNAs. nih.govoup.com This reaction results in the formation of 5-oxyacetyluridine (cmo5U). nih.gov CmoB displays a remarkable selectivity for cxSAM over the much more abundant SAM, ensuring the fidelity of this modification pathway. semanticscholar.org
| Enzyme | Substrates | Product | Organism Type |
| CmoB | 5-hydroxyuridine (ho5U)-containing tRNA, cxSAM | 5-oxyacetyluridine (cmo5U)-containing tRNA | Gram-Negative Bacteria |
Related Modification Pathways and Enzymes
The modification of wobble uridines is a widespread phenomenon in bacteria, with different strategies employed by various bacterial groups.
In Gram-positive bacteria, such as Bacillus subtilis, an analogous modification occurs at the wobble uridine, resulting in 5-methoxyuridine (mo5U) instead of cmo5U. nih.govoup.com While this pathway also proceeds through the common intermediate 5-hydroxyuridine (ho5U), it utilizes a different enzymatic machinery. oup.comasm.org
The key enzyme in this pathway is TrmR (previously known as YrrM), a tRNA 5-hydroxyuridine methyltransferase. oup.comresearchgate.netuniprot.org Unlike the CmoA/CmoB system in Gram-negative bacteria, TrmR is a single enzyme that directly catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the 5-hydroxyl group of ho5U. oup.com This methylation event produces the final mo5U modification. The discovery of TrmR highlighted a distinct evolutionary strategy for wobble uridine modification in Gram-positive bacteria, which lack homologs of the cmoA and cmoB genes. oup.com
| Enzyme | Substrates | Product | Organism Type |
| TrmR (YrrM) | 5-hydroxyuridine (ho5U)-containing tRNA, SAM | 5-methoxyuridine (mo5U)-containing tRNA | Gram-Positive Bacteria |
5-Carboxymethylaminomethyluridine (B1212367) (cmnm⁵U) Modification: Roles of GidA and MnmE
The formation of 5-carboxymethylaminomethyluridine (cmnm⁵U) at the wobble position (U34) of certain tRNAs is a highly conserved modification in bacteria. oup.com This modification is critical for accurate decoding of codons and maintenance of the reading frame during protein synthesis. oup.comoup.com The key enzymatic players in this pathway are the proteins GidA (glucose-inhibited division protein A) and MnmE (tRNA modification GTPase), which form a functional complex. nih.govnih.gov
In Escherichia coli and Salmonella, GidA and MnmE associate to form a heterodimeric complex that catalyzes the synthesis of cmnm⁵U. nih.gov This complex utilizes glycine (B1666218) as a substrate to add the carboxymethylaminomethyl group to the C5 position of the uridine base. nih.govnih.gov The reaction is also dependent on GTP and FAD (flavin adenine (B156593) dinucleotide). oup.comnih.gov Interestingly, the MnmE•GidA complex can also use ammonium (B1175870) as a substrate to produce 5-aminomethyluridine (B12866518) (nm⁵U). nih.gov
The MnmE protein, also known as TrmE, is a multidomain GTPase, and its GTP hydrolysis activity is essential for the tRNA modification process, likely inducing conformational changes within the GidA/MnmE complex. nih.gov GidA, on the other hand, is an FAD-binding protein. oup.com The absence of either GidA or MnmE leads to the lack of cmnm⁵U and its derivatives, resulting in a pleiotropic phenotype in bacteria, highlighting the importance of this modification pathway. oup.comasm.org
| Component | Function in cmnm⁵U Synthesis | Key Features |
| GidA | FAD-binding protein, part of the catalytic complex. | Binds FAD and NADH; acts as an oxidoreductase. researchgate.netnih.gov |
| MnmE | GTPase, part of the catalytic complex. | Binds GTP and tetrahydrofolate derivatives; GTP hydrolysis is crucial for the reaction. nih.govresearchgate.net |
| Glycine | Substrate providing the carboxymethylamino moiety. | Incorporated to form the cmnm⁵ group. nih.govnih.gov |
| Methylene-tetrahydrofolate (CH₂THF) | One-carbon donor. | Provides the methylene (B1212753) group attached to the C5 of uridine. oup.comnih.gov |
| GTP | Energy source. | Hydrolysis by MnmE drives conformational changes essential for the modification. nih.gov |
| FAD | Redox cofactor. | Undergoes an oxidation-reduction cycle during the reaction. researchgate.net |
The precise catalytic mechanism of the MnmE•GidA complex in the formation of cmnm⁵U is complex and involves a series of coordinated steps. nih.gov While both proteins are essential, the catalytic role of GidA is intrinsically linked to its FAD-binding capability. oup.com
Recent studies suggest a mechanism where a reduced flavin cofactor (FADH₂) is the starting point of the reaction. acs.org It is proposed that FAD undergoes an oxidation-reduction cycle. researchgate.net A key proposed intermediate is a flavin-iminium species, FADH[N⁵=CH₂]⁺, which is formed from FADH₂ and methylene-tetrahydrofolate (CH₂THF). acs.orgresearchgate.net This intermediate is central to the transfer of the methylene group from CH₂THF to the C5 position of the uridine in the tRNA. researchgate.net
A proposed mechanism suggests that a general acid within the MnmE•GidA complex converts methylene-THF into a reactive iminium ion. researchgate.net This allows for the subsequent addition of the amine or carboxymethylamine group. researchgate.net The reaction may involve the activation of uridine by a cysteine thiolate from either MnmE or GidA, making it nucleophilic to attack the iminium intermediate. researchgate.net Following this attack, a proton is abstracted by a general base, and glycine intercepts the methylene intermediate to complete the formation of the cmnm⁵U side chain. researchgate.net
The requirement of NADH for the in vitro reaction is observed to be dispensable unless FAD levels are limiting, suggesting NADH's role is to facilitate the production of the reduced FAD. researchgate.netacs.org
Metabolic Fates and Downstream Modifications of 5 Carboxymethyluridine
Methylation to 5-Methoxycarbonylmethyluridine (B127866) (mcm5U)
The initial step in the downstream modification of cm5U is its methylation to form 5-methoxycarbonylmethyluridine (mcm5U). This reaction involves the transfer of a methyl group to the carboxyl group of cm5U, a process catalyzed by specific tRNA methyltransferases.
In mammals, the enzyme primarily responsible for the conversion of cm5U to mcm5U is the AlkB homolog 8 (ALKBH8). abcam.comnih.gov This bifunctional protein possesses both a methyltransferase domain and a dioxygenase domain. nih.govrsc.org The methyltransferase domain of ALKBH8 catalyzes the methylation of 5-carboxymethyluridine at the wobble position of the anticodon loop in target tRNAs. abcam.comuniprot.org This enzymatic activity is crucial for the biogenesis of mcm5U and its derivatives. researchgate.net Studies have shown that ALKBH8 has a preference for certain tRNAs, such as tRNA(Arg) and tRNA(Glu). abcam.comreactome.org The reaction catalyzed by the methyltransferase domain of ALKBH8 is the final step in the formation of mcm5U. abcam.com
The protein KIAA1456, also known as tRNA methyltransferase 9-like (TRM9L) or human TRM9L (hTRM9L), is the human homolog of ALKBH8. reactome.orggenecards.org It is responsible for transferring a methyl group from S-adenosylmethionine (SAM) to this compound in tRNA, thereby producing 5-methoxycarbonylmethyluridine. reactome.org This function highlights KIAA1456 as a key enzyme in human tRNA modification pathways. nih.gov
In bacteria, a similar methylation of a uridine (B1682114) derivative is carried out by the enzyme CmoM. Specifically, in Gram-negative bacteria, 5-carboxymethoxyuridine (cmo5U), a derivative of 5-hydroxyuridine (B57132), can be further methylated by the SAM-dependent enzyme CmoM to form its methyl ester, 5-methoxycarbonylmethoxyuridine (mcmo5U). nih.govnih.gov This indicates a conserved evolutionary strategy for modifying uridine at the wobble position of tRNA across different domains of life.
The methylation of this compound is dependent on the universal methyl group donor, S-adenosyl-L-methionine (SAM). abcam.comcaymanchem.comsigmaaldrich.com SAM provides the methyl group that is transferred to the carboxyl group of cm5U by enzymes such as ALKBH8 and CmoM. reactome.orgnih.gov This reaction results in the formation of S-adenosyl-L-homocysteine (SAH) as a byproduct. qmul.ac.uk The utilization of SAM is a common feature of numerous biological methylation reactions, underscoring its central role in cellular metabolism. nih.gov
| Enzyme | Organism/Domain | Substrate | Product | Methyl Donor |
| ALKBH8 (TRM9L/hTRM9L) | Mammals/Humans | This compound (cm5U) in tRNA | 5-Methoxycarbonylmethyluridine (mcm5U) in tRNA | S-Adenosylmethionine (SAM) |
| KIAA1456 (TRM9L/hTRM9L) | Humans | This compound (cm5U) in tRNA | 5-Methoxycarbonylmethyluridine (mcm5U) in tRNA | S-Adenosylmethionine (SAM) |
| CmoM | Bacteria | 5-Carboxymethoxyuridine (cmo5U) in tRNA | 5-Methoxycarbonylmethoxyuridine (mcmo5U) in tRNA | S-Adenosylmethionine (SAM) |
Further Hydroxylation to 5-Methoxycarbonylhydroxymethyluridine (mchm5U)
Following the methylation of cm5U to mcm5U, a subsequent modification can occur, leading to the formation of 5-methoxycarbonylhydroxymethyluridine (mchm5U). This hydroxylation event is also catalyzed by the bifunctional enzyme ALKBH8.
The conversion of mcm5U to mchm5U is carried out by the dioxygenase domain of ALKBH8. nih.govrsc.org This domain belongs to the superfamily of Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases. nih.govnih.gov The catalytic activity of this domain requires ferrous iron (Fe(II)) and 2-oxoglutarate as cofactors. nih.govoup.comresearchgate.net The ALKBH8 dioxygenase domain binds to tRNA and catalyzes the hydroxylation of the 5-methoxycarbonylmethyluridine at the wobble position. abcam.com This reaction gives rise to (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm5U). nih.gov The dependence on 2-oxoglutarate and Fe(II) is a characteristic feature of the AlkB family of enzymes, which are involved in various nucleic acid modification and repair processes. nih.govnih.gov
| Enzyme Domain | Catalytic Activity | Required Cofactors | Substrate | Product |
| ALKBH8 Dioxygenase Domain | Hydroxylation | 2-Oxoglutarate, Fe(II) | 5-Methoxycarbonylmethyluridine (mcm5U) | 5-Methoxycarbonylhydroxymethyluridine (mchm5U) |
Other Sequential Modifications: 2'-O-Ribose Methylation of mcm5U
Following the formation of 5-methoxycarbonylmethyluridine (mcm5U), a further modification can occur on the ribose sugar of this nucleoside. This sequential modification, known as 2'-O-ribose methylation, results in the formation of 5-methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um). This process involves the addition of a methyl group to the 2' hydroxyl group of the ribose moiety of the mcm5U nucleoside within a transfer RNA (tRNA) molecule.
The enzyme responsible for this specific 2'-O-methylation at the wobble position (position 34) of tRNA in humans is FTSJ1. researchgate.net FTSJ1 is a human tRNA 2'-O-methyltransferase that, in complex with WDR6, catalyzes this modification. embopress.org The activity of FTSJ1 is not limited to a single substrate; it is responsible for the 2'-O-methylation of a subgroup of tRNAs at position 32 and/or 34. researchgate.net The formation of mcm5Um is part of a complex series of post-transcriptional modifications that are crucial for the proper function of tRNA in protein synthesis.
Research has shown that the biosynthesis of mcm5U is a prerequisite for its subsequent 2'-O-methylation to mcm5Um. researchgate.net The initial formation of this compound (cm5U) is catalyzed by the Elongator complex. Subsequently, the ALKBH8-TRM112 complex is responsible for the methylation of the carboxyl group to yield mcm5U. researchgate.netnih.gov Following this, FTSJ1 acts on mcm5U to produce mcm5Um. researchgate.net
The presence of 2'-O-methylation, in general, is known to provide structural stability to RNA molecules by making them more resistant to hydrolysis. wikipedia.org In the context of the tRNA anticodon loop, modifications such as 2'-O-methylation are critical for accurate and efficient decoding of messenger RNA (mRNA) codons during translation. embopress.orgnih.gov Specifically, the mcm5Um modification is found in the wobble position of the mammalian selenocysteine (B57510) tRNA (tRNASec). nih.gov This modification appears to play a regulatory role in the synthesis of selenoproteins, with some studies suggesting that the expression of certain selenoproteins is promoted by tRNASec containing mcm5Um. nih.gov
The functional importance of FTSJ1 and its associated modifications is underscored by its link to non-syndromic X-linked intellectual disability. embopress.orgnih.govbiorxiv.org The absence or deficiency of FTSJ1-mediated 2'-O-methylation can lead to reduced translation efficiency of specific codons, which may contribute to the pathology of this condition. embopress.org
The table below summarizes the key enzymes involved in the metabolic pathway leading to the formation of mcm5Um.
| Enzyme/Complex | Function |
| Elongator complex | Catalyzes the formation of this compound (cm5U) |
| ALKBH8-TRM112 | Methylates cm5U to form 5-methoxycarbonylmethyluridine (mcm5U) |
| FTSJ1-WDR6 | Catalyzes the 2'-O-ribose methylation of mcm5U to form 5-methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um) |
Functional Roles of 5 Carboxymethyluridine in Nucleic Acids and Gene Expression
Integration and Function in Transfer RNA (tRNA)
5-Carboxymethyluridine (cm5U) is a post-transcriptionally modified nucleoside found in transfer RNA (tRNA), where it plays a critical role in the precision and efficiency of protein synthesis. This modification is particularly significant in the anticodon loop, the region of the tRNA that deciphers the genetic code on messenger RNA (mRNA).
Localization at the Wobble Position (U34) of the tRNA Anticodon Loop
This compound is predominantly located at the first position of the tRNA anticodon, known as the wobble position or U34. This position is crucial for the recognition of the third base of the mRNA codon. The presence of cm5U at this specific site allows for expanded decoding capabilities, enabling a single tRNA species to recognize multiple codons. This is particularly important in the translation of degenerate codons, where several codons specify the same amino acid.
The biosynthesis of cm5U at the U34 position is a complex enzymatic process. In eukaryotes, the Elongator complex is responsible for the initial carboxymethylation of uridine (B1682114). This cm5U can then be further modified into other derivatives, such as 5-methoxycarbonylmethyluridine (B127866) (mcm5U) or 5-carbamoylmethyluridine (B1230082) (ncm5U), depending on the specific tRNA and organism.
Table 1: Localization and Derivatives of this compound in tRNA
| Feature | Description |
|---|---|
| Primary Location | Wobble position (U34) of the tRNA anticodon loop |
| Precursor | Uridine (U) |
| Initial Modification | Carboxymethylation to form this compound (cm5U) |
| Key Enzymatic Complex | Elongator complex (in eukaryotes) |
| Common Derivatives | 5-methoxycarbonylmethyluridine (mcm5U), 5-carbamoylmethyluridine (ncm5U) |
Contribution to Translational Fidelity and Efficiency
The presence of this compound at the wobble position significantly enhances the accuracy and speed of protein synthesis. This is achieved through several interconnected mechanisms that optimize the interaction between the tRNA, mRNA, and the ribosome.
The primary function of cm5U at the wobble position is to expand the decoding capacity of tRNA. An unmodified uridine at this position can typically recognize codons ending in adenosine (B11128) (A) or guanosine (B1672433) (G). However, the carboxymethyl group of cm5U alters the hydrogen bonding potential of the base, allowing it to pair with A, G, and in some contexts, even uridine (U). This expanded pairing ability, often referred to as "super-wobble," allows a single tRNA to decode multiple, and in some cases all four, codons within a degenerate codon box.
This expanded decoding is crucial for translational fidelity. By ensuring that the correct tRNA recognizes its corresponding codons, cm5U helps to prevent the misincorporation of amino acids into the growing polypeptide chain. The modification essentially fine-tunes the codon-anticodon interaction, ensuring a stable and accurate pairing.
The ribosomal A-site (aminoacyl site) is where the incoming aminoacyl-tRNA binds and the codon-anticodon recognition takes place. The stability of the tRNA in the A-site is critical for accurate decoding. The pre-structuring of the anticodon loop by cm5U (see section 4.1.3) and the enhanced interactions with the ribosome contribute to a more stable binding of the tRNA in the A-site. This stabilization is thought to reduce the entropic penalty of binding, making the decoding process more energetically favorable and efficient. A stably bound tRNA in the A-site ensures that the ribosome has sufficient time to verify the codon-anticodon pairing before peptide bond formation, thereby increasing the fidelity of translation.
Influence on tRNA Conformation and Structural Stability
The carboxymethyl group at the C5 position of uridine has a significant impact on the local conformation of the anticodon loop. This modification helps to "pre-structure" or "pre-organize" the anticodon into a conformation that is optimal for codon recognition. This pre-organization is achieved, in part, through intramolecular interactions that reduce the flexibility of the anticodon loop.
Table 2: Summary of Research Findings on the Functional Roles of this compound
| Functional Role | Research Finding |
|---|---|
| Codon Recognition | Enables a single tRNA to decode multiple codons, including all four in some degenerate codon boxes, by expanding wobble pairing rules. |
| Translational Fidelity | Enhances decoding accuracy by ensuring stable and correct codon-anticodon pairing, preventing amino acid misincorporation. |
| tRNA-Ribosome Interaction | Increases contacts between the tRNA anticodon, mRNA codon, and ribosomal nucleotides, leading to enhanced binding affinity. nih.gov |
| A-site Stabilization | Contributes to the stable binding of aminoacyl-tRNA in the ribosomal A-site, allowing for accurate proofreading of the codon-anticodon interaction. |
| tRNA Conformation | Pre-structures the anticodon loop into an A-form helical conformation, reducing its flexibility and optimizing it for codon binding. |
Identification of Specific tRNA Isoacceptors Containing this compound
Several tRNA isoacceptors, which carry the same amino acid but recognize different codons, have been identified to contain this compound or its derivatives at the wobble position. The presence of these modifications is essential for their specific decoding functions.
| tRNA Isoacceptor | Recognized Codon(s) | This compound Derivative |
| tRNA Lys UUU | AAA, AAG | 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) |
| tRNA Glu UUC | GAA, GAG | 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) |
| tRNA Gln UUG | CAA, CAG | 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) |
| tRNA Gly UCC | GGU, GGC | 5-methylaminomethyluridine (mnm5U) |
| tRNA Arg UCU | AGA, AGG | 5-methoxycarbonylmethyluridine (mcm5U) nih.gov |
This table is interactive. Users can sort and filter the data.
The modification of these specific tRNA isoacceptors with this compound derivatives underscores the importance of this chemical entity in maintaining the fidelity of protein synthesis for a variety of amino acids.
Role in DNA Synthesis and Integrity
Beyond its well-established role in RNA metabolism and gene expression, derivatives of this compound also exhibit functions related to DNA synthesis and integrity. These functions stem from the structural similarity of its nucleobase to thymine, the canonical pyrimidine (B1678525) base in DNA.
Function as a Thymidine (B127349) Analogue
5-Carboxymethylaminomethyluridine (B1212367), a derivative of this compound, can act as a thymidine analogue. medchemexpress.com Thymidine is a crucial component of DNA, and its analogues can be recognized by the cellular machinery involved in DNA replication. Due to this mimicry, 5-carboxymethylaminomethyluridine can be incorporated into newly synthesized DNA strands during the S-phase of the cell cycle.
The ability of DNA polymerases to accept modified deoxynucleoside triphosphates, including those with modifications at the C5 position of uridine, allows for the enzymatic incorporation of such analogues into DNA. nih.gov
Insertional Activity Towards Replicated DNA for Labeling and Tracking
The function of 5-carboxymethylaminomethyluridine as a thymidine analogue enables its use as a tool for labeling and tracking newly replicated DNA. medchemexpress.com When introduced to cells, this compound is incorporated into the DNA of proliferating cells. This "tagging" of nascent DNA allows researchers to identify and monitor cells that are actively dividing.
This method of labeling DNA synthesis is a powerful technique in various fields of biological research, including studies on cell proliferation, development, and tissue regeneration. The incorporated analogue can be detected using specific antibodies or chemical methods, providing a visual marker of DNA replication.
Regulation of 5 Carboxymethyluridine Metabolism
Regulatory Enzymes and Protein Complexes
The metabolic pathway of 5-carboxymethyluridine is orchestrated by a series of highly specific enzymes and multi-protein complexes. These molecular machines catalyze the initial formation of cm5U and its subsequent conversion to other modified uridine (B1682114) derivatives.
The initial and pivotal step in the formation of cm5U at the wobble position (U34) of certain tRNAs is carried out by the Elongator complex . rsc.orgnih.govnih.gov This multi-subunit complex, highly conserved in eukaryotes, is composed of six protein subunits, Elp1 through Elp6. nih.gov The catalytic activity is attributed to the Elp3 subunit, which utilizes acetyl-CoA to add a carboxymethyl group to the uridine base. nih.govnih.gov The entire six-subunit complex is essential for this modification, suggesting a complex regulatory mechanism inherent in its structure and assembly. nih.gov The Elongator complex itself can be divided into two subcomplexes: Elp123 and Elp456, both of which are crucial for its function. embopress.org
Once formed, this compound serves as a substrate for further modification by the enzyme ALKBH8 in mammals or its homolog Trm9 in yeast. oup.comnih.gov ALKBH8 is a bifunctional enzyme possessing both a methyltransferase domain and a dioxygenase domain. rsc.orgoup.com The methyltransferase domain of ALKBH8, in conjunction with its accessory protein TRM112 , catalyzes the methylation of cm5U to produce 5-methoxycarbonylmethyluridine (B127866) (mcm5U). nih.gov This step is dependent on the methyl donor S-adenosylmethionine (SAM). nih.gov The dioxygenase domain of ALKBH8 can further hydroxylate mcm5U. oup.com Inactivation of ALKBH8 leads to the accumulation of cm5U, underscoring its central role in the downstream processing of this modified nucleoside. oup.com
| Enzyme/Complex | Function | Substrate | Product | Required Cofactors/Subunits |
|---|---|---|---|---|
| Elongator Complex (Elp1-6) | Initial synthesis of cm5U | Uridine (at wobble position of tRNA) | This compound (cm5U) | Acetyl-CoA, all six Elp subunits |
| ALKBH8 (mammals) / Trm9 (yeast) | Methylation of cm5U | This compound (cm5U) | 5-Methoxycarbonylmethyluridine (mcm5U) | S-adenosylmethionine (SAM), TRM112 |
Cellular Factors Influencing Modification Status
The modification status of this compound is not static but is dynamically influenced by a variety of intracellular signals that reflect the metabolic and physiological state of the cell. These factors can modulate the activity of the regulatory enzymes, thereby altering the levels of cm5U and its derivatives.
A primary cellular factor is the availability of necessary substrates for the enzymatic reactions. The activity of the Elongator complex is dependent on the intracellular concentration of acetyl-CoA . nih.govnih.gov As acetyl-CoA is a central metabolite linking carbohydrate, fat, and protein metabolism, its levels can fluctuate significantly based on the cell's energy status and nutrient availability. Therefore, the synthesis of cm5U is intrinsically linked to cellular metabolism. Similarly, the subsequent methylation of cm5U by ALKBH8 is dependent on the availability of S-adenosylmethionine (SAM) , the universal methyl group donor. nih.gov The levels of SAM are also tightly regulated by nutrient availability, particularly the amino acid methionine.
Nutrient-sensing pathways, such as the mechanistic target of rapamycin (B549165) (mTOR) pathway , play a crucial role in coordinating cell growth and proliferation with nutrient availability. nih.govfrontiersin.org These pathways can influence the expression and activity of enzymes involved in tRNA modification. Although direct regulation of the Elongator complex or ALKBH8 by mTOR has not been fully elucidated, the global impact of mTOR on protein synthesis and metabolism suggests a likely indirect influence on cm5U modification. nih.gov For instance, nutrient deprivation is known to inhibit global protein synthesis through pathways that are interconnected with tRNA modification status. nih.gov
Furthermore, the regulatory enzymes themselves can be subject to post-translational modifications , which can alter their activity. While specific post-translational modifications regulating the Elongator complex and ALKBH8 are still under investigation, this represents a potential layer of cellular control over cm5U metabolism.
| Cellular Factor | Influence on cm5U Metabolism | Mechanism |
|---|---|---|
| Acetyl-CoA levels | Regulates the initial synthesis of cm5U | Substrate availability for the Elongator complex |
| S-adenosylmethionine (SAM) levels | Regulates the methylation of cm5U to mcm5U | Substrate availability for ALKBH8/Trm9 |
| Nutrient Sensing Pathways (e.g., mTOR) | Indirectly influences the overall tRNA modification landscape | Coordinates protein synthesis and metabolism with nutrient availability |
| Post-translational Modifications | Potential to directly regulate the activity of Elongator and ALKBH8 | Altering enzyme conformation and function |
Responsiveness to Environmental Stress Conditions
The modification of tRNA, including the metabolism of this compound, is a dynamic process that responds to various environmental stressors. This adaptability allows cells to modulate their translational machinery to prioritize the synthesis of proteins required for survival under adverse conditions.
Oxidative stress is a prominent environmental condition that influences cm5U metabolism. Studies have shown that exposure to reactive oxygen species (ROS) can induce the expression of ALKBH8. nih.govplos.org This upregulation of ALKBH8 is part of a broader cellular defense mechanism. By increasing the conversion of cm5U to its downstream derivatives, the cell can fine-tune the translation of specific mRNAs, including those encoding for antioxidant proteins. nih.govplos.org In some eukaryotic cells, oxidative stress has been observed to lead to the accumulation of immature cm5U products, suggesting a potential disruption of the modification pathway under severe stress. nih.gov
The DNA damage response is another critical stress condition that intersects with cm5U metabolism. Depletion of ALKBH8 in human cells has been shown to increase sensitivity to DNA-damaging agents. nih.gov Furthermore, the expression of ALKBH8 can be induced by DNA damage in a manner dependent on the ATM kinase, a central player in the DNA damage response pathway. nih.gov This suggests a regulatory loop where DNA damage signals for an alteration in tRNA modification status to likely facilitate the translation of proteins involved in DNA repair and cell survival.
Heat shock is another environmental stressor known to induce changes in tRNA modification profiles. While the specific effects of heat shock on cm5U levels are still being investigated, it is established that heat stress can lead to significant alterations in other tRNA modifications, suggesting that cm5U metabolism is also likely to be affected as part of the broader heat shock response. nih.govnih.gov
Nutrient deprivation represents a form of environmental stress that directly impacts the cellular factors discussed previously, such as the levels of acetyl-CoA and SAM. A shortage of essential nutrients can therefore limit the enzymatic reactions involved in cm5U synthesis and modification, leading to an altered tRNA modification landscape that signals for a reduction in global protein synthesis and the activation of stress response pathways. nih.gov
| Stress Condition | Observed Effect on cm5U Metabolism/Related Pathways | Functional Consequence |
|---|---|---|
| Oxidative Stress | Induction of ALKBH8 expression; potential for accumulation of cm5U precursors under severe stress | Modulation of translation to enhance synthesis of antioxidant proteins |
| DNA Damage | Induction of ALKBH8 expression; increased sensitivity to DNA damage upon ALKBH8 depletion | Potential facilitation of the translation of DNA repair proteins |
| Heat Shock | General alteration of tRNA modification profiles | Likely contributes to the cellular heat shock response by modulating translation |
| Nutrient Deprivation | Reduced availability of substrates (acetyl-CoA, SAM) | Altered tRNA modification status leading to changes in global protein synthesis |
Evolutionary Conservation and Comparative Biology of 5 Carboxymethyluridine Modifying Enzymes
Conservation of ELP3 Homologs Across Domains of Life (Eukaryotes, Archaea, Bacteria)
The Elongator complex is a highly conserved multi-subunit assembly responsible for the initial step in the formation of cm⁵U on wobble uridines in eukaryotes. oup.com Its catalytic subunit, ELP3, is remarkably conserved and has identifiable homologs in all three domains of life: Eukaryotes, Archaea, and some bacteria. oup.comnih.gov This widespread conservation underscores the fundamental importance of this tRNA modification.
In eukaryotes , ELP3 is part of a stable six-subunit complex (ELP1-6). nih.gov The full integrity of this complex is essential for its function in vivo, as the loss of any subunit leads to a significant reduction in the levels of modified uridine (B1682114) in tRNA. oup.comnih.gov The eukaryotic ELP3 subunit itself is a multifunctional enzyme, typically containing a radical S-adenosylmethionine (rSAM) domain and a lysine (B10760008) acetyltransferase (KAT) domain, both of which are critical for its catalytic activity. nih.gov
Archaea and some clades of Bacteria also possess ELP3 homologs. nih.gov However, a notable difference is that in these domains, ELP3 often functions independently of the other Elongator subunits, which are absent in their genomes. nih.gov Structural and functional studies of bacterial and archaeal Elp3 proteins reveal that they can exist as monomers or dimers and are capable of catalyzing the tRNA modification reaction on their own. nih.govnih.gov For instance, the Elp3 homolog from the archaeon Methanocaldococcus infernus (MinElp3) and the bacterium Dehalococcoides mccartyi (DmcElp3) have been shown to possess tRNA modification activity in vitro. nih.gov
| Feature | Eukaryotes | Archaea | Bacteria |
|---|---|---|---|
| Complex Formation | Part of a six-subunit Elongator complex (ELP1-6) | Typically functions as a monomer or dimer; other Elongator subunits are absent | Functions as a monomer or dimer in the few clades where it is present |
| Catalytic Domains | Conserved radical SAM and KAT domains | Conserved radical SAM and KAT domains | Conserved radical SAM and KAT domains |
| N-terminus | Extended N-terminus involved in tRNA recognition | Extended N-terminus similar to eukaryotes | Generally lacks the extended N-terminus |
| Function | Catalyzes the formation of cm⁵U on wobble uridines as part of the Elongator complex | Independently catalyzes the formation of (m)cm⁵U on wobble uridines | Independently catalyzes tRNA modification |
ALKBH Family Homologs and Their Functional Divergence
The AlkB homolog (ALKBH) family of proteins is a group of Fe(II)/2-oxoglutarate-dependent dioxygenases that exhibit a wide range of functions, from DNA and RNA repair to the modification of tRNA. rsc.orgnih.gov While the founding member, E. coli AlkB, is a DNA repair enzyme, its eukaryotic homologs have undergone significant functional divergence. rsc.org
ALKBH8 is the primary member of this family involved in the biosynthesis of 5-carboxymethyluridine derivatives. rsc.orgoup.com In mammals, ALKBH8 is a bifunctional enzyme containing both a methyltransferase (MTase) domain and an AlkB-like dioxygenase domain. rsc.org The MTase domain, in conjunction with its partner protein TRM112, catalyzes the methylation of cm⁵U to form 5-methoxycarbonylmethyluridine (B127866) (mcm⁵U). rsc.org The dioxygenase domain then hydroxylates mcm⁵U to produce (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm⁵U) on specific tRNAs, such as tRNA-Gly(UCC). rsc.org
The domain architecture of ALKBH8, consisting of an N-terminal RNA recognition motif (RRM), the AlkB domain, a zinc finger, and the C-terminal MTase domain, appears to be conserved across all animals. rsc.org This suggests that the dual function of ALKBH8 is also conserved throughout the animal kingdom. rsc.org
Interestingly, this functional arrangement is not universal. Some protozoan ALKBH8 homologs have been shown to possess dual activities, being capable of both DNA repair and tRNA modification. researchgate.net This suggests that the specialization of ALKBH8 for tRNA modification may have occurred later in evolution.
The functional divergence within the ALKBH family is a clear example of how gene duplication and subsequent specialization can lead to novel cellular functions. While other ALKBH proteins like ALKBH2 and ALKBH3 are primarily involved in repairing alkylation damage in DNA, and ALKBH5 and FTO are known RNA demethylases acting on N⁶-methyladenosine, ALKBH8 has evolved a specific role in the intricate pathway of tRNA wobble uridine modification. oup.comnih.gov This divergence is likely driven by changes in key structural loops and the acquisition of non-homologous domains that alter substrate specificity. nih.gov
| Homolog | Primary Substrate(s) | Primary Function |
|---|---|---|
| ALKBH1 | DNA, RNA, Histones | DNA/RNA demethylation, Histone demethylation |
| ALKBH2 | dsDNA | DNA repair (demethylation of alkylated bases) |
| ALKBH3 | ssDNA, RNA | DNA/RNA repair (demethylation of alkylated bases) |
| ALKBH5 | mRNA | RNA demethylation (m⁶A) |
| ALKBH8 | tRNA (wobble uridine) | tRNA modification (methylation and hydroxylation) |
| FTO | mRNA, snRNA | RNA demethylation (m⁶A, m⁶Am) |
Species-Specific Variations in Uridine Modification Pathways
While the core enzymes involved in this compound synthesis are conserved, there are notable species-specific variations in the modification pathways. These differences highlight the evolutionary plasticity of tRNA modification systems.
A prominent example of such variation is found in the plant kingdom. In Arabidopsis thaliana, the two enzymatic activities that are combined in the single mammalian ALKBH8 protein are performed by two separate enzymes. rsc.orgnih.gov One protein, a homolog of the yeast Trm9, acts as the methyltransferase that converts cm⁵U to mcm⁵U. rsc.orgnih.gov A second protein, which corresponds to the RRM/AlkB/Zinc finger portion of mammalian ALKBH8, functions as the dioxygenase that hydroxylates mcm⁵U to (S)-mchm⁵U. rsc.orgnih.gov This separation of functions into two distinct proteins represents a significant divergence from the fused, bifunctional enzyme found in animals. rsc.org
The regulation and interplay of these enzymes can also vary. In yeast, the formation of mcm⁵U and its 2-thiolated derivative, mcm⁵s²U, are crucial for translational fidelity. nih.gov The Elongator complex is responsible for the initial cm⁵ modification, which is then further processed by other enzymes like Trm9. researchgate.net The absence of these modifications can have varying effects depending on the organism and even the specific genetic background within a species, ranging from no obvious phenotype to lethality. nih.gov
Furthermore, the presence or absence of introns in tRNA genes can influence the efficiency and pattern of wobble uridine modifications in a species-specific manner. frontiersin.org For instance, in yeast, the intron in tRNAIleUAU acts as a positive determinant for the formation of pseudouridine (B1679824) at the wobble position while preventing the aberrant formation of 5-carbamoylmethyluridine (B1230082) (ncm⁵U). frontiersin.org
These species-specific variations in the enzymatic machinery and regulatory mechanisms of uridine modification pathways underscore the diverse evolutionary strategies that have been employed to achieve the common goal of ensuring accurate and efficient protein synthesis.
Pathobiological Implications of 5 Carboxymethyluridine Dysregulation
Association with Human Diseases
Cancers and Tumorigenesis
The role of tRNA modifications in cancer has become increasingly evident, with studies demonstrating their involvement in tumor initiation, progression, and metastasis. Dysregulation of these modifications can lead to the selective translation of oncogenic proteins and the altered expression of genes critical for cell growth and proliferation.
Transfer RNA modifications, including those at the wobble position, are critical for the accurate and efficient translation of messenger RNA (mRNA) into protein. In the context of cancer, alterations in these modifications can lead to a codon-biased translation of mRNAs that encode for oncogenic proteins. This selective enhancement of oncoprotein synthesis can provide a significant growth advantage to cancer cells.
The DEK oncogene, for example, is overexpressed in numerous cancers and plays a role in various cellular processes, including chromatin remodeling, transcription, and mRNA splicing. nih.gov While a direct regulatory link between 5-carboxymethyluridine and DEK translation is still under investigation, the principle of tRNA modification-dependent oncogenic translation is well-established. Dysregulation of modifications like cm5U can alter the availability of specific tRNAs, thereby favoring the translation of oncogenes like DEK that may have a biased codon usage. This can lead to an accumulation of oncoproteins that drive tumorigenesis. nih.gov
| Oncogene | Function | Implication of Dysregulated Translation |
| DEK | Chromatin architectural protein, involved in transcription regulation and DNA repair. nih.gov | Increased protein levels can promote cell proliferation and inhibit apoptosis, contributing to cancer progression. nih.gov |
| MYC | Transcription factor that regulates genes involved in cell growth, proliferation, and metabolism. mdpi.com | Enhanced translation can lead to uncontrolled cell division and tumor growth. nih.gov |
The transcription of proto-oncogenes is a tightly regulated process, and its dysregulation is a hallmark of cancer. The SRY-Box Transcription Factor 9 (SOX9) is a critical transcription factor involved in developmental processes and has been identified as a proto-oncogene in several cancers. nih.govnih.gov The expression of SOX9 itself is subject to complex regulation, including epigenetic mechanisms. nih.gov
While direct evidence linking this compound to SOX9 transcription is emerging, the broader interplay between RNA modifications and transcriptional regulation is an active area of research. nih.gov Modifications on non-coding RNAs and even mRNAs can influence chromatin structure and the recruitment of transcription factors, thereby affecting gene expression. nih.gov Dysregulation of tRNA modifications could indirectly influence the expression of key transcription factors like SOX9 by altering the cellular pool of proteins that regulate their transcription. Furthermore, SOX9 itself has been shown to have distinct regulatory roles in both transcription and alternative splicing, highlighting the intricate layers of gene expression control that can be perturbed in cancer. oup.com
| Proto-oncogene | Regulatory Mechanisms | Role in Cancer |
| SOX9 | Regulated by signaling pathways (e.g., Wnt/β-catenin, EGFR), microRNAs, and epigenetic modifications like methylation. nih.govnih.govmdpi.com | Acts as a key factor in cancer development and progression, promoting proliferation and epithelial-mesenchymal transition (EMT). nih.govnih.gov |
Defects in tRNA modifications have been specifically implicated in the progression of colorectal cancer (CRC). pnas.org The dysregulation of enzymes that catalyze these modifications can lead to translational inaccuracies, such as ribosome frameshifting, which in turn can promote cancer cell migration and epithelial-to-mesenchymal transition—key features of metastatic progression. pnas.org
Studies have shown that the epigenetic silencing of tRNA-modifying enzymes is associated with poor clinical outcomes in early-stage colorectal cancer patients. pnas.org For instance, the hypomodification of certain tRNA species has been observed in colon cancer, which can dysregulate the abundance of specific mRNAs through nonsense-mediated decay. pnas.org This highlights the critical role of maintaining the integrity of the tRNA modification landscape to suppress tumorigenesis in the colon. The progression from adenoma to adenocarcinoma in colorectal cancer is associated with widespread changes in DNA modifications, and it is plausible that parallel or interconnected dysregulation occurs in the realm of RNA modifications. nih.govresearchgate.net
| tRNA Modification Defect | Associated Enzyme | Consequence in Colorectal Cancer |
| Hypomodification of tRNAPhe | TYW2 (tRNA-yW Synthesizing Protein 2) | Increased ribosome frameshifting, enhanced cell migration, and features of epithelial-to-mesenchymal transition. pnas.org |
ALKBH4, a member of the AlkB homolog family of dioxygenases, has been identified as having a significant role in non-small cell lung cancer (NSCLC). nih.govucsf.edu These enzymes are known to be involved in the demethylation of DNA and RNA. nih.gov In NSCLC, ALKBH4 has been found to be highly expressed in cancerous tissues compared to adjacent normal tissues. nih.govucsf.edu
High expression of ALKBH4 is associated with a poorer prognosis in NSCLC patients, particularly in those with adenocarcinoma. nih.gov Knockdown of ALKBH4 in NSCLC cells has been shown to reduce cell proliferation by causing cell cycle arrest. ucsf.edu This tumor-promoting role is linked to its influence on the expression of E2F transcription factor 1 (E2F1), a key regulator of the cell cycle. ucsf.edufrontiersin.org Although the specific endogenous RNA substrate of ALKBH4 in NSCLC is yet to be fully elucidated, its function as a demethylase points towards a potential role in regulating RNA modifications like this compound or its methylated precursors, thereby contributing to tumorigenesis. frontiersin.org
| Factor | Expression in NSCLC | Prognostic Significance in NSCLC |
| ALKBH4 | Highly expressed in tumor tissues, especially adenocarcinoma. nih.gov | High expression correlates with significantly lower recurrence-free and overall survival rates in adenocarcinoma patients. nih.gov |
Neurodegenerative Disorders
The proper functioning of the nervous system relies on the precise and efficient synthesis of a vast array of proteins. Consequently, disruptions in the machinery of protein translation, including tRNA modifications, have been increasingly linked to the pathophysiology of various neurodegenerative and neurodevelopmental disorders. nih.govnih.gov These modifications are essential for maintaining the correct structure and function of tRNAs, ensuring translational fidelity, and regulating the cellular response to stress—all of which are critical for neuronal health. nih.govmdpi.com
Mutations in genes encoding tRNA-modifying enzymes have been implicated in a range of neurological conditions, including intellectual disability and microcephaly. nih.gov For instance, the absence of a specific tRNA methylation enzyme can lead to reduced levels of certain tRNAs in the brain, resulting in diminished protein synthesis of key neuronal genes. sciencedaily.com This can compromise the structural integrity and plasticity of synapses, which are fundamental for learning and memory. sciencedaily.com The dysregulation of tRNA biology, leading to an imbalance between codon demand and the availability of corresponding tRNAs, underscores the sensitivity of neurons to subtle changes in the translational machinery. nih.govannualreviews.org
| Disorder Type | Implication of tRNA Modification Dysregulation |
| Neurodevelopmental Disorders | Mutations in tRNA modification enzymes can lead to conditions like primary microcephaly and intellectual disability, highlighting the critical role of these modifications in brain development. nih.gov |
| Neurodegenerative Diseases | Dysregulation of tRNA modifications has been associated with conditions such as Alzheimer's and Parkinson's disease, suggesting a role in the pathogenesis of age-related neuronal decline. nih.gov |
in Intellectual Developmental Disorders
The integrity of protein synthesis is fundamental to neurodevelopment and cognitive function. Transfer RNAs (tRNAs) are central to this process, and their function is heavily reliant on a complex array of post-transcriptional chemical modifications. When the enzymes responsible for these modifications are faulty due to genetic mutations, it can lead to a class of diseases known as "RNA modopathies." Growing evidence links defects in tRNA modification to various neurological and intellectual developmental disorders. oaepublish.comwhba1990.org
Mutations in the genes that code for tRNA modification enzymes have been identified as the cause of several forms of human intellectual disability. whba1990.org For instance, mutations in the NSUN2 gene, which encodes a methyltransferase, are associated with autosomal recessive intellectual disability. whba1990.orgnih.gov Similarly, defects in enzymes responsible for other modifications, such as 7-methylguanosine (B147621) (m7G) and pseudouridine (B1679824) (Ψ), have been linked to severe neurodevelopmental conditions that include intellectual disability, microcephaly, and epilepsy. nih.govmdpi.com
A critical site for these modifications is the "wobble" position (position 34) of the tRNA anticodon. This compound (cm5U) is a key modification found at this position. Modifications at the wobble position are crucial for the accurate and efficient decoding of messenger RNA (mRNA) codons during translation. nih.gov They ensure that the correct amino acid is incorporated into the growing polypeptide chain by stabilizing the codon-anticodon interaction. embopress.org
Dysfunction in wobble uridine (B1682114) modifications is particularly associated with neurological disorders. researchgate.netmdpi.com The Elongator complex, which is responsible for modifications on wobble uridines like 5-methoxycarbonylmethyluridine (B127866) (mcm5U) and 5-carbamoylmethyluridine (B1230082) (ncm5U), is a prime example. Mutations in the subunits of this complex lead to hypomodification of tRNAs, disrupting protein homeostasis and causing neurodevelopmental disorders. mdpi.comresearchgate.net While direct causal links between dysregulation of this compound specifically and conditions like Autosomal Recessive Intellectual Disability or Non-Syndromic Intellectual Disability are still an emerging area of research, the fundamental role of wobble uridine modifications in maintaining translational fidelity strongly suggests its importance. Deficiencies in cm5U would be expected to impair the translation of specific subsets of proteins essential for normal brain development and function, thereby contributing to the pathology of intellectual disabilities.
Table 1: Examples of tRNA Modification Defects Linked to Intellectual Disability
| Defective Modification | Associated Gene(s) | Resulting Phenotype(s) |
| 5-methylcytosine (m5C) | NSUN2 | Autosomal recessive intellectual disability, microcephaly. whba1990.orgnih.govmdpi.com |
| 7-methylguanosine (m7G) | WDR4 | Primary microcephaly, severe growth retardation, neurological disorders. nih.govmdpi.com |
| Pseudouridine (Ψ) | PUS3 | Intellectual disability, global developmental delays, epilepsy, microcephaly. nih.govmdpi.com |
| N6,N6-dimethyladenosine (m6,2A) | TRMT1 | Autosomal recessive intellectual disability, developmental delay, epilepsy. nih.gov |
| Wobble Uridine Modifications | ELP2, ELP3, ELP4, ELP6 | Neurodevelopmental disorders. researchgate.net |
| Adenosine-to-Inosine Editing | ADAT3 | Intellectual disability, strabismus, microcephaly. mdpi.com |
Potential as a Disease Biomarker
Detection in Human Cancer Urine
The search for non-invasive, reliable, and sensitive biomarkers for the early detection and monitoring of cancer is a major goal in clinical oncology. nih.gov One promising class of biomarkers is modified nucleosides, which are the breakdown products of various RNA molecules, particularly tRNA. nih.govmdpi.com
Cancer cells are characterized by a high rate of metabolic activity and cellular turnover. This leads to an increased degradation of RNA, which results in the elevated excretion of modified nucleosides into body fluids like urine. nih.govmdpi.com Unlike unmodified nucleosides, these modified versions cannot be recycled through cellular salvage pathways and are thus quantitatively excreted, making their levels in urine a potential indicator of disease. mdpi.com
Numerous studies have demonstrated that the urinary profile of modified nucleosides is significantly altered in patients with various malignancies, including breast, lung, bladder, and kidney cancers. nih.govovid.comnih.gov The analysis of a panel of these RNA catabolites has shown higher diagnostic sensitivity for detecting cancer compared to some traditional protein-based tumor markers. nih.gov For example, elevated urinary levels of pseudouridine (Ψ), 1-methylinosine, and 1-methyladenosine (B49728) have been frequently observed in cancer patients. nih.govovid.com
This compound, as a component of tRNA, would be released during the increased RNA turnover associated with malignancy. Its subsequent excretion in the urine makes it a candidate biomarker for cancer. The detection of cm5U and other modified nucleosides can be achieved using sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry. nih.gov The analysis of urinary modified nucleosides represents a non-invasive "liquid biopsy" approach that could be used for early cancer screening in high-risk populations and for monitoring the effectiveness of cancer therapy. nih.govnih.govnih.gov While large-scale clinical validation for a broad panel of modified nucleosides, including this compound, is ongoing, the principle is well-established and holds significant promise for clinical diagnostics.
Table 2: Urinary Modified Nucleosides Investigated as Cancer Biomarkers
| Modified Nucleoside | Associated Cancer Type(s) | Reference(s) |
| Pseudouridine (Ψ) | Female genital tract, Renal cell carcinoma | mdpi.comovid.com |
| 1-Methylinosine (m1I) | Breast cancer, Bladder, Kidney | nih.govovid.com |
| 1-Methyladenosine (m1A) | Breast cancer, Genitourinary cancers | nih.govovid.com |
| 1-Methylguanosine (m1G) | Genitourinary cancers | ovid.com |
Broader Context of RNA Modopathies and Human Health
The discovery of this compound and its role in disease is part of a rapidly expanding field focused on the epitranscriptome—the complete set of chemical modifications of RNA. These modifications are now understood to be a critical layer of gene expression regulation. Diseases that arise from deficiencies or aberrations in RNA modifications are collectively termed "RNA modopathies."
Initially, research focused on the canonical roles of RNA in protein synthesis. However, it is now clear that the over 170 known chemical modifications to RNA are not merely decorative but are essential for the proper structure, stability, and function of RNA molecules. nih.gov Transfer RNAs are among the most heavily modified RNA species, with modifications found throughout their structure that are crucial for ensuring the fidelity and efficiency of translation.
The concept of RNA modopathies highlights that a wide spectrum of human diseases can be traced back to errors in this intricate system. These disorders often manifest as neurological or mitochondrial diseases, reflecting the high energy and protein synthesis demands of the nervous system and the importance of tRNA modifications in both cytoplasmic and mitochondrial translation. whba1990.orgnih.gov However, the implications extend to other pathologies as well, including cancer, where the dysregulation of tRNA-modifying enzymes can contribute to uncontrolled cell growth and proliferation. nih.govmdpi.com
Understanding the specific roles of individual modifications like this compound within the broader context of RNA modopathies is crucial. It allows researchers to connect a specific molecular defect (e.g., a non-functional tRNA modifying enzyme) to a cellular phenotype (e.g., inaccurate or inefficient translation of certain proteins) and, ultimately, to a clinical disease. This framework is paving the way for new diagnostic strategies and potentially novel therapeutic interventions aimed at correcting or compensating for these molecular defects.
Advanced Methodologies for Research and Analysis of 5 Carboxymethyluridine
Spectroscopic Techniques
Spectroscopic methods are indispensable for determining the molecular structure and quantifying 5-Carboxymethyluridine. These techniques rely on the interaction of molecules with electromagnetic radiation to generate spectra that serve as molecular fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the de novo structural elucidation of organic molecules, including modified nucleosides like cm5U. jchps.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. jchps.comslideshare.net The analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments, allows for the unambiguous assignment of all proton and carbon signals, confirming the structure of this compound, which consists of a uracil (B121893) base, a ribose sugar, and a carboxymethyl group at the C5 position of the base. wpmucdn.comresearchgate.net
Key NMR experiments for the structural analysis of cm5U include:
¹H NMR: Provides information on the number and chemical environment of protons. Signals from the ribose moiety, the H6 proton of the uracil ring, and the methylene (B1212753) protons of the carboxymethyl group are distinct.
¹³C NMR: Reveals the number of chemically distinct carbon atoms, confirming the presence of the uracil ring, the ribose sugar, and the carboxymethyl functional group.
2D Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks, which is crucial for assigning protons within the ribose spin system. core.ac.uk
Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): An extremely powerful tool that shows correlations between protons and carbons over two to three bonds. core.ac.uk This is vital for connecting the carboxymethyl group to the C5 position of the uracil ring and the uracil base to the anomeric carbon (C1') of the ribose sugar.
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Key Correlations (in 2D NMR) |
|---|---|---|---|
| H-6 | ¹H | ~7.5-8.0 | HMBC to C2, C4, C5, C7 |
| H-1' | ¹H | ~5.8-6.0 | COSY with H-2'; HMBC to C2, C4 |
| H-2', H-3', H-4' | ¹H | ~4.0-4.5 | COSY correlations within the ribose ring |
| H-5'a, H-5'b | ¹H | ~3.7-3.9 | COSY with H-4' |
| H-7 (CH₂) | ¹H | ~3.2-3.5 | HMBC to C5, C6, C8 |
| C-2, C-4 | ¹³C | ~150-165 | HMBC from H-6, H-1' |
| C-5 | ¹³C | ~110-115 | HMBC from H-6, H-7 |
| C-6 | ¹³C | ~140-145 | HMBC from H-7 |
| C-8 (COOH) | ¹³C | ~170-175 | HMBC from H-7 |
| C-1' | ¹³C | ~88-92 | HMBC from H-1' |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification
Mass spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions, enabling the determination of a molecule's mass with high accuracy. nih.gov When coupled with a separation technique like liquid chromatography (LC), LC-MS has become a cornerstone for the analysis of modified nucleosides. mdpi.com
For this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecular ions [M+H]⁺. thno.org The accurate mass measurement of this ion can help confirm the elemental composition (C₁₁H₁₄N₂O₈) of cm5U. nih.gov
Tandem mass spectrometry (MS/MS) provides further structural confirmation by fragmenting the precursor ion and analyzing the resulting product ions. youtube.com Collision-induced dissociation of the N-β-glycosidic bond is a characteristic fragmentation pathway for nucleosides, yielding a product ion corresponding to the nucleobase [BH₂]⁺. mdpi.com The specific fragmentation pattern of cm5U provides a unique signature for its identification. nih.gov LC-MS/MS methods, often using multiple reaction monitoring (MRM), are highly specific and allow for the precise quantification of cm5U in complex biological samples, even at low concentrations. nih.govnih.gov
| Parameter | Value | Technique |
|---|---|---|
| Molecular Formula | C₁₁H₁₄N₂O₈ | - |
| Monoisotopic Mass | 302.0750 g/mol | High-Resolution MS |
| Precursor Ion [M+H]⁺ | 303.0828 m/z | ESI-MS |
| Major Product Ion (Nucleobase fragment) | 171 m/z | ESI-MS/MS |
| Other Significant Product Ions | 125.0352, 82.0298 m/z | ESI-MS/MS |
Ultraviolet (UV) Spectroscopy
Ultraviolet (UV) spectroscopy measures the absorption of UV light by a molecule. This technique is particularly useful for compounds containing chromophores—parts of a molecule that absorb light. msu.edu The pyrimidine (B1678525) ring system in this compound acts as a chromophore, resulting in a characteristic UV absorption spectrum. The properties of this spectrum are consistent with the proposed structure of cm5U. nih.govnih.gov
While UV spectroscopy is generally not sufficient for unambiguous identification on its own, it is widely used as a detection method in other analytical techniques, most notably HPLC. The maximal absorbance wavelength (λmax) for uridine (B1682114) and its derivatives typically falls in the 260-280 nm range. By monitoring the absorbance at this wavelength, HPLC systems can detect and quantify cm5U as it elutes from the column. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretching | Carboxylic acid and Ribose hydroxyls | 3500-3200 (broad) |
| N-H Stretching | Uracil ring (imide) | 3200-3100 |
| C-H Stretching | Ribose and Methylene group | 3000-2850 |
| C=O Stretching | Carboxylic acid | 1725-1700 |
| C=O Stretching | Uracil ring (amide/ketone) | 1700-1650 |
| C=C Stretching | Uracil ring | 1650-1600 |
| C-O Stretching | Ribose (alcohol, ether) and Carboxylic acid | 1300-1000 |
Chromatographic Separation Techniques
Chromatographic techniques are essential for isolating and purifying this compound from complex biological mixtures, such as tRNA hydrolysates, before its analysis by spectroscopic methods. dcu.ie
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. pharmaerudition.org It is the most common method for the analysis of modified nucleosides. bjbms.org For a polar compound like cm5U, Reversed-Phase HPLC (RP-HPLC) is the preferred mode. nih.gov
In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar. pharmaerudition.org The separation is based on the differential partitioning of analytes between the two phases. A gradient elution is typically employed, where the concentration of an organic solvent (like acetonitrile) in the aqueous mobile phase (often a buffer like ammonium (B1175870) acetate) is gradually increased. This allows for the efficient separation of nucleosides with varying polarities. The chromatographic properties of cm5U have been shown to be consistent with its structure. nih.govnih.gov
| Parameter | Description |
|---|---|
| Chromatographic Mode | Reversed-Phase (RP-HPLC) |
| Stationary Phase (Column) | C18 (Octadecylsilane) |
| Mobile Phase | Aqueous buffer (e.g., Ammonium Acetate) with an organic modifier (e.g., Acetonitrile), typically run in a gradient. |
| Detector | UV-Vis Detector (monitoring at ~260-270 nm) or Mass Spectrometer (MS). nih.gov |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). This is achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.
For the analysis of modified nucleosides like cm5U, UPLC is frequently coupled with mass spectrometry (UPLC-MS). The separation is typically performed on a reversed-phase column, such as a C18 column. The mobile phase often consists of a gradient of an aqueous solution (e.g., water with a small percentage of formic acid to improve protonation for MS detection) and an organic solvent like acetonitrile (B52724) or methanol. This gradient allows for the efficient elution and separation of a wide range of nucleosides with varying polarities from a complex biological mixture. The high resolving power of UPLC is essential for separating cm5U from its structurally similar isomers and other modified nucleosides that may be present in RNA hydrolysates.
Key parameters in a UPLC method for cm5U analysis are meticulously optimized to achieve the desired separation.
| Parameter | Typical Conditions for Modified Nucleoside Analysis |
| Column | Reversed-phase (e.g., Acquity UPLC BEH C18, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | A time-programmed linear gradient from a high percentage of A to a high percentage of B |
| Column Temperature | 35-45 °C |
| Injection Volume | 1-5 µL |
The retention time of cm5U is a characteristic feature under specific chromatographic conditions, enabling its identification when compared to a pure standard. The enhanced peak sharpness and separation efficiency of UPLC lead to lower limits of detection and quantification, making it a powerful tool for studying subtle changes in cm5U levels in biological systems.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a planar chromatographic technique that serves as a simple, cost-effective, and rapid method for the qualitative analysis of modified nucleosides. researchgate.netfda.gov It is particularly useful for screening purposes, monitoring enzymatic reactions, or analyzing radiolabeled nucleotides. fda.gov The technique involves spotting a sample onto a plate coated with a thin layer of adsorbent material (the stationary phase), typically silica (B1680970) gel or cellulose. The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase), which moves up the plate by capillary action.
The separation of components is based on their differential partitioning between the stationary and mobile phases. For modified nucleosides, two-dimensional TLC (2D-TLC) is often employed to enhance separation. fda.gov In this method, the plate is developed with one solvent system, dried, rotated 90 degrees, and then developed with a second, different solvent system. This allows for the resolution of a complex mixture of nucleotides obtained from RNA digestion.
The position of the compound is identified by its Retention Factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. khanacademy.org
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
Rf values are dependent on the specific stationary phase, mobile phase, and experimental conditions. For cm5U, the Rf value would be determined by running a standard alongside the sample. Visualization of the spots can be achieved through UV illumination if the compounds are UV-active, or by using specific staining reagents. ictsl.net For quantitative analysis, radiolabeled nucleotides are often used, and the spots are visualized by autoradiography and quantified by densitometry. genesilico.pl
| Parameter | Typical Conditions for 2D-TLC of Modified Nucleotides |
| Stationary Phase | Cellulose or Silica Gel G plates |
| Mobile Phase (1st Dimension) | Isobutyric acid / 0.5 M NH4OH (5:3, v/v) |
| Mobile Phase (2nd Dimension) | Isopropanol / concentrated HCl / water (70:15:15, v/v/v) |
| Visualization | UV light (254 nm), Autoradiography (for 32P-labeled samples) |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, nucleosides like this compound are non-volatile and thermally labile due to their polar nature (presence of hydroxyl, carboxyl, and amine groups). Therefore, they cannot be analyzed directly by GC. A crucial sample preparation step known as derivatization is required to increase their volatility and thermal stability. researchgate.netmdpi.com
The most common derivatization method for nucleosides is silylation. This reaction involves replacing the active hydrogens in the hydroxyl, carboxyl, and amino groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often with a catalyst like trimethylchlorosilane (TMCS) are frequently used. The reaction converts the polar functional groups into nonpolar, volatile TMS-ethers, -esters, and -amines, which are amenable to GC analysis.
The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. The retention time of the derivatized cm5U is used for its identification. While GC can provide high-resolution separation, the necessity of derivatization adds complexity to the sample preparation process and can be a source of variability if the reaction is not complete or produces multiple derivative products.
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for Complex Biological Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is the gold standard for the sensitive and specific quantification of modified nucleosides like cm5U in complex biological matrices such as urine, plasma, or cell hydrolysates. researchgate.netresearchgate.net This technique combines the high separation power of liquid chromatography (either HPLC or UPLC) with the mass analysis capabilities of a mass spectrometer.
After chromatographic separation, the eluent is directed to the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions of the analytes. In the mass analyzer, these ions are separated based on their mass-to-charge ratio (m/z). For cm5U, analysis is often performed in positive ion mode, where the protonated molecule [M+H]+ is detected. The Modomics database lists the monoisotopic mass of cm5U as 302.075 Da, giving an expected [M+H]+ ion at m/z 303.0828. genesilico.pl
For enhanced specificity and quantification, tandem mass spectrometry (LC-MS/MS) is employed, often using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this setup, a specific precursor ion (e.g., the [M+H]+ of cm5U) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte. A key product ion for cm5U results from the cleavage of the glycosidic bond, yielding the protonated nucleobase fragment at m/z 171. genesilico.pl
| Parameter | Value for this compound (cm5U) |
| Chemical Formula | C11H14N2O8 |
| Monoisotopic Mass | 302.075 Da |
| Precursor Ion [M+H]+ | 303.083 m/z |
| Key Product Ion (Base) | 171.046 m/z |
The development of a robust LC-MS/MS method requires careful optimization of both chromatographic conditions to separate cm5U from isomers and mass spectrometric parameters (e.g., collision energy) to maximize the signal for the specific MRM transition. researchgate.net This technique offers unparalleled sensitivity and selectivity, enabling the detection of cm5U at very low concentrations in intricate biological samples. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. As with standalone GC, analysis of this compound by GC-MS requires prior derivatization to make it volatile. researchgate.net The silylated derivative of cm5U is separated on the GC column and then introduced into the mass spectrometer.
The mass spectrometer ionizes the eluted derivative, typically using electron ionization (EI), which is a high-energy ionization technique that causes extensive fragmentation. The resulting fragmentation pattern, or mass spectrum, is a unique fingerprint for the compound. This allows for high-confidence identification of the silylated cm5U by comparing its mass spectrum to a library of known spectra or by interpreting the fragmentation pattern.
Tandem mass spectrometry (GC-MS/MS) can also be used to enhance selectivity, similar to LC-MS/MS. A specific precursor ion from the derivatized cm5U is selected and fragmented to monitor a characteristic product ion. This is particularly useful for quantifying the analyte in complex matrices where co-eluting compounds might interfere with the analysis in single-stage MS. The sample preparation, including the derivatization step, is critical for achieving reproducible and accurate results with GC-MS-based methods. uoguelph.ca
Bioanalytical Method Validation Principles in Research
The validation of bioanalytical methods is essential to ensure the reliability, reproducibility, and accuracy of the results obtained from research studies. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidelines on the key parameters that must be evaluated. fda.govfda.gov
Evaluation of Selectivity and Specificity
Selectivity is a critical parameter in bioanalytical method validation. It is defined as the ability of the analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample. fda.govresearchgate.net These potentially interfering components can include endogenous matrix components, metabolites, degradation products, and co-administered drugs.
To evaluate selectivity, blank samples of the biological matrix (e.g., plasma, urine) from at least six different individual sources are analyzed. researchgate.net These blank samples are processed without the addition of the analyte or the internal standard (IS). The response of any interfering peaks at the retention time and mass transition of the analyte and the IS is measured.
According to regulatory guidelines, the method is considered selective if the interference at the retention time of the analyte is less than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ). For the internal standard, the interference should be no more than 5% of its response. fda.gov
Specificity , as defined by the International Union of Pure and Applied Chemistry (IUPAC), is the ultimate of selectivity, implying that the method produces a response for only the substance being measured. ut.ee In practice, especially in complex biological matrices, achieving absolute specificity is challenging. Therefore, the term selectivity is more commonly used in bioanalytical guidelines. researchgate.net For hyphenated techniques like LC-MS/MS, the high selectivity is achieved through the combination of chromatographic separation and the specificity of the MRM transition, which provides a high degree of confidence in the identity and quantity of the measured analyte, such as this compound.
| Validation Parameter | Acceptance Criteria (Based on FDA/EMA Guidelines) |
| Selectivity (Analyte) | Interference in blank matrix < 20% of the LLOQ response |
| Selectivity (Internal Standard) | Interference in blank matrix < 5% of the IS response |
Determination of Lower Limit of Quantification and Calibration Range
The accurate quantification of this compound (cm5U) in biological matrices is contingent upon the establishment of a reliable calibration curve and the determination of its effective analytical range. The lower limit of quantification (LLOQ) and the calibration range are critical parameters defined during bioanalytical method validation. europa.eu
The LLOQ is defined as the lowest concentration of an analyte on the calibration curve that can be measured with acceptable accuracy and precision. quansysbio.comsciex.com For bioanalytical assays, regulatory guidelines often specify that the LLOQ should have a signal-to-noise ratio of at least 5 or 10, and the coefficient of variation (CV) for replicate measurements should not exceed 20%, with accuracy within ±20% of the nominal value. sciex.comlabmedonline.org The upper limit of quantification (ULOQ) is the highest concentration within the calibration range. europa.euquansysbio.com
A calibration curve is generated by preparing a series of calibration standards by spiking a known quantity of the analyte into the same biological matrix as the study samples. europa.eu This curve plots the instrument's response against the nominal concentration of the analyte. A minimum of six non-zero concentration levels, plus a blank and a zero sample, are typically required to construct the curve. europa.eu The relationship between concentration and response is typically modeled using a simple regression, often a weighted linear regression (e.g., 1/x or 1/x²) to ensure accuracy across the entire range. mdpi.comdepauw.edu The choice of range can vary; narrow ranges may simplify meeting linearity specifications, while wider ranges can minimize the need for sample dilution. epa.gov
For the analysis of modified nucleosides like cm5U, which may be present at low concentrations, a sensitive analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly employed. The specific LLOQ and calibration range are method-dependent, influenced by the instrument's sensitivity, the efficiency of sample preparation, and the nature of the biological matrix.
Table 1: Representative Calibration Parameters for Nucleoside Analysis using LC-MS/MS
| Parameter | Typical Value/Specification | Rationale |
| Lower Limit of Quantification (LLOQ) | Analyte response ≥5-10 times the blank response | Ensures the signal is reliably distinguishable from background noise. sciex.comlabmedonline.org |
| Precision (CV) ≤ 20% | Guarantees reproducibility at the lowest quantifiable concentration. sciex.com | |
| Accuracy 80-120% | Ensures the measured value is close to the true value. sciex.com | |
| Upper Limit of Quantification (ULOQ) | Highest standard meeting precision and accuracy criteria | Defines the upper boundary of the reliable measurement range. quansysbio.com |
| Calibration Curve Points | Minimum of 6, plus blank and zero samples | Provides sufficient data to accurately define the concentration-response relationship. europa.eu |
| Regression Model | Weighted linear regression (e.g., 1/x²) | Compensates for heteroscedasticity, where variance differs across the concentration range. mdpi.com |
| Correlation Coefficient (r²) | > 0.99 | Indicates a strong linear relationship between concentration and instrument response. mdpi.com |
Assessment of Accuracy and Precision in Biological Samples
Accuracy and precision are fundamental to validating a bioanalytical method for this compound. Accuracy refers to the closeness of the mean test results to the true or accepted reference value, often expressed as a percentage of bias. Precision describes the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, typically expressed as the coefficient of variation (CV). researchgate.net
These parameters are assessed by analyzing quality control (QC) samples prepared in the same biological matrix as the intended study samples. QC samples are typically prepared at a minimum of three concentration levels: low (within 3x of the LLOQ), medium, and high (near the ULOQ). europa.eu
To evaluate intra-run (within-batch) precision and accuracy, multiple replicates (e.g., five or more) of each QC level are analyzed within a single analytical run. Inter-run (between-batch) precision and accuracy are determined by analyzing the QC samples on different days with different analysts and equipment to assess the method's reproducibility over time. For a method to be considered reliable, the precision (CV) should generally not exceed 15% for QC samples (and 20% at the LLOQ), and the accuracy should be within ±15% of the nominal value (±20% at the LLOQ).
Table 2: Example Validation Data for Accuracy and Precision of a Hypothetical cm5U Assay in Human Urine
| QC Level | Nominal Conc. (ng/mL) | Intra-Run (n=6) | Inter-Run (3 runs over 3 days) | ||
| Mean Conc. (ng/mL) | Precision (%CV) | Accuracy (%Bias) | Mean Conc. (ng/mL) | ||
| LLOQ | 5.0 | 4.85 | 8.2 | -3.0 | 5.10 |
| Low QC | 15.0 | 15.45 | 6.5 | +3.0 | 14.70 |
| Mid QC | 100.0 | 103.0 | 4.1 | +3.0 | 101.5 |
| High QC | 400.0 | 390.0 | 3.5 | -2.5 | 394.0 |
This table contains illustrative data and does not represent actual experimental results.
Mitigation of Matrix Effects and Interferences
When analyzing biological samples like plasma, urine, or cell lysates with sensitive techniques like LC-MS/MS, co-eluting endogenous components can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. eijppr.comnih.gov This can lead to ion suppression or enhancement, compromising the accuracy and reproducibility of the analysis. nih.gov
Several strategies are employed to mitigate matrix effects during the analysis of this compound:
Optimized Sample Preparation: The most effective approach is to remove interfering substances before analysis. eijppr.comdrawellanalytical.com Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective at cleaning up samples than simpler methods like protein precipitation. eijppr.comnih.gov
Chromatographic Separation: Adjusting the liquid chromatography method to separate the analyte's elution time from that of interfering matrix components can significantly reduce signal suppression or enhancement. eijppr.comchromatographyonline.com
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is a widely recognized technique to correct for matrix effects. nih.govchromatographyonline.com A SIL-IS, such as ¹³C- or ¹⁵N-labeled cm5U, is added to the sample at the beginning of the preparation process. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects and extraction variability. By calculating the ratio of the analyte signal to the IS signal, these variations can be normalized, leading to more accurate quantification. nih.gov
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby lessening the matrix effect. drawellanalytical.com However, this approach is limited by the method's sensitivity and may not be feasible if the analyte concentration is already near the LLOQ. drawellanalytical.com
Matrix-Matching: Preparing calibration standards in the same matrix as the sample (e.g., using pooled blank plasma) helps to ensure that the standards and the samples experience similar matrix effects. drawellanalytical.com
Optimization of Sample Preparation and Extraction Techniques
The goal of sample preparation is to extract this compound from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for analysis. retsch.comresearchgate.net The choice of technique depends on the sample type, the required level of cleanliness, and the desired throughput. retsch.com
Solid Phase Extraction (SPE): SPE is a highly selective and effective cleanup method. sigmaaldrich.com For a polar compound like cm5U, a mixed-mode SPE cartridge combining weak anion-exchange and hydrophobic retention can be effective for separating nucleotides from other matrix components. semanticscholar.org Optimization involves selecting the appropriate sorbent chemistry (e.g., reversed-phase, ion-exchange), conditioning the cartridge, optimizing the pH of the sample load and wash solutions to ensure analyte retention while removing interferences, and finally, choosing a strong elution solvent to recover the analyte. interchim.frlabrulez.com
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For polar analytes like cm5U, LLE can be challenging. However, derivatization to increase hydrophobicity or the use of specific ion-pairing reagents can facilitate extraction into an organic phase. Optimization includes selecting the appropriate organic solvent, adjusting the pH of the aqueous phase to control the ionization state of the analyte, and optimizing the extraction volume and mixing time. semanticscholar.orgbiotage.com
Protein Precipitation (PPT): This is a rapid and simple method primarily used for plasma or serum samples. biotage.com It involves adding a large volume of a cold organic solvent (e.g., acetonitrile, acetone) or an acid (e.g., trichloroacetic acid) to the sample to denature and precipitate proteins. biotage.comnih.gov While fast, PPT is less clean than SPE or LLE and may result in significant matrix effects due to the co-extraction of other soluble components like phospholipids. biotage.com Optimization involves choosing the precipitating agent and the ratio of solvent to sample to maximize protein removal while ensuring high recovery of the analyte. nih.govresearchgate.net
Table 3: Comparison of Sample Preparation Techniques for this compound
| Technique | Principle | Advantages | Disadvantages | Optimization Parameters |
| Solid Phase Extraction (SPE) | Analyte partitions between a solid sorbent and a liquid mobile phase. sigmaaldrich.com | High selectivity and recovery; effective removal of interferences; can concentrate the analyte. semanticscholar.org | More time-consuming and costly; requires method development. semanticscholar.org | Sorbent type, pH, wash/elution solvents, flow rate. interchim.fr |
| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquid phases. biotage.com | Inexpensive; can provide a clean extract if the solvent system is selective. | Can be labor-intensive; may form emulsions; less effective for very polar analytes. biotage.com | Organic solvent choice, pH, solvent/sample ratio, mixing time. |
| Protein Precipitation (PPT) | Proteins are denatured and removed by centrifugation or filtration. biotage.com | Fast, simple, and inexpensive; high throughput. biotage.comnih.gov | Non-selective; high potential for matrix effects from co-extracted substances. biotage.com | Precipitating agent (solvent/acid), solvent-to-sample ratio, temperature. nih.gov |
Applications in Cellular and Molecular Biology Research
Cell Labeling and DNA Synthesis Tracking Studies
While this compound is a naturally occurring modified nucleoside, it is not typically used for direct cell labeling or tracking of DNA synthesis. Instead, synthetic nucleoside analogs that contain a bioorthogonal functional group are the preferred tools for this purpose. The most common of these are 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). nih.govnih.gov
These analogs are actively incorporated into newly synthesized DNA during the S-phase of the cell cycle. nih.gov
BrdU is detected using specific antibodies, a process that requires harsh DNA denaturation steps to expose the incorporated BrdU. nih.gov
EdU contains a terminal alkyne group. Its detection is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". researchgate.net A fluorescently labeled azide (B81097) is used to covalently bind to the alkyne group of the incorporated EdU. This method is highly sensitive and does not require DNA denaturation, allowing for better preservation of cellular morphology and compatibility with other fluorescent labels. nih.govnih.gov A related compound, 5-ethynyl-2'-deoxycytidine (B116413) (EdC), has also been developed as a less cytotoxic alternative for long-term labeling studies. nih.govjenabioscience.com
The reason cm5U is not suitable for these applications is that it lacks a unique, bioorthogonal chemical handle that would allow for its specific and sensitive detection against the background of other cellular components without cross-reactivity.
In vitro Reconstitution of Enzymatic Modification Pathways
In vitro reconstitution of the enzymatic pathways that synthesize this compound is a powerful technique for studying the mechanism of tRNA modification. These assays allow researchers to dissect the roles of individual enzymes, substrates, and cofactors in a controlled environment.
The biosynthesis of cm5U in many bacteria involves the enzymes MnmE and MnmG. researchgate.net An in vitro reconstitution of this pathway typically includes:
Purified Enzymes: Recombinantly expressed and purified MnmE and MnmG proteins. researchgate.net
Substrates: A specific tRNA transcript (or a fragment containing the target uridine at position 34) that is the substrate for modification.
Cofactors and Donors: The necessary small molecules for the reaction, which include Guanosine-5'-triphosphate (GTP), Flavin adenine (B156593) dinucleotide (FAD), a reduced nicotinamide (B372718) adenine dinucleotide (NADH), glycine (B1666218), and a methylene donor such as methylenetetrahydrofolate (CH₂THF). researchgate.net
By combining these components in a reaction buffer at an optimal temperature and pH, researchers can catalyze the formation of cm5U on the tRNA substrate. researchgate.net The reaction products can then be analyzed using techniques like HPLC or mass spectrometry to confirm the successful modification. Such in vitro systems have been instrumental in demonstrating that FAD serves as a key intermediate in transferring the methylene group from CH₂THF to the uridine base. researchgate.net Furthermore, these reconstituted systems can be used to test the activity of enzyme homologs or to screen for inhibitors of the modification pathway. researchgate.netnih.govnih.gov
Mutational Analysis and Isotopic Labeling Assays
Advanced methodologies are crucial for elucidating the biosynthesis, function, and dynamics of this compound (cm5U) in biological systems. Mutational analysis and isotopic labeling assays are two powerful, often complementary, approaches that provide deep insights into the molecular pathways and functional consequences associated with this modified nucleoside.
Mutational Analysis
Mutational analysis is a cornerstone of molecular biology that allows researchers to understand the function of specific genes and the enzymes they encode. By creating targeted mutations, such as gene knockouts or point mutations, in the enzymes responsible for the cm5U biosynthetic pathway, scientists can observe the resulting phenotypic changes and alterations in the modification status of tRNA. This approach has been instrumental in identifying the genes and enzymes involved in the synthesis of related modified uridines, such as 5-methoxyuridine (B57755) (mo5U) and uridine-5-oxyacetic acid (cmo5U), from which cm5U can be derived.
Detailed research in organisms like Salmonella enterica has identified key genes, such as cmoA and cmoB, that are essential for these modification pathways. The CmoA and CmoB enzymes are involved in the conversion of 5-hydroxyuridine (B57132) (ho5U) to cmo5U. Null mutations in these genes lead to the absence of the final modified nucleoside and an accumulation of its precursors. For instance, a cmoB null mutation results in tRNA that contains ho5U instead of the downstream products. Similarly, a cmoA null mutation leads to the accumulation of both ho5U and mo5U. These findings demonstrate that CmoB is likely responsible for the conversion of ho5U to mo5U, and CmoA is involved in the subsequent step to form cmo5U.
Table 1: Effects of Key Mutations on Modified Uridine Biosynthesis
| Mutated Gene | Enzyme Function | Observed Effect on tRNA Modification | Phenotypic Consequence |
|---|---|---|---|
| cmoA (null mutation) | Involved in the conversion of mo5U to cmo5U | Accumulation of 5-hydroxyuridine (ho5U) and 5-methoxyuridine (mo5U); absence of cmo5U | Reduced efficiency in reading specific proline codons |
| cmoB (null mutation) | Involved in the conversion of ho5U to mo5U | Accumulation of 5-hydroxyuridine (ho5U); absence of mo5U and cmo5U | Reduced translational efficiency for all four proline codons |
Isotopic Labeling Assays
Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms or molecules through a biological system. researchgate.net By providing cells with substrates enriched with stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), researchers can follow the incorporation of these heavy isotopes into newly synthesized molecules, including modified nucleosides in tRNA. researchgate.net When coupled with sensitive analytical techniques like mass spectrometry, this approach allows for the quantitative analysis of biosynthetic pathways, turnover rates, and the dynamics of tRNA modifications. nih.govnih.gov
To study the biosynthesis of this compound, a stable isotope labeling experiment could involve growing cells in a medium where a precursor molecule is isotopically labeled. For instance, providing [¹³C-methyl]-methionine allows for the tracing of methyl group transfers, which are common in the formation of many modified nucleosides. nih.gov Similarly, uniformly ¹³C-labeled glucose can be used to trace the carbon backbone of the ribose sugar and the uridine base itself.
The general workflow for such an assay involves:
Labeling: Cells are cultured in a medium containing the isotopically labeled precursor for a defined period.
Isolation: Total RNA or specific tRNA species are isolated from the cells.
Digestion: The RNA is enzymatically digested into its constituent nucleosides.
Analysis: The resulting mixture of nucleosides is analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer detects the mass shift in cm5U and its precursors, indicating the incorporation of the stable isotope.
This methodology, sometimes referred to as Nucleic Acid Isotope Labeling coupled Mass Spectrometry (NAIL-MS), can distinguish between pre-existing tRNA and newly synthesized tRNA, providing insights into the dynamics of modification installation and turnover. nih.gov By analyzing the rate of incorporation and decay of the isotopic label in the cm5U pool, researchers can calculate the half-life of this modification and understand how its presence is regulated in response to different cellular conditions.
Table 2: Application of Isotopic Labels in the Study of this compound
| Isotopic Label | Labeled Precursor | Primary Research Application | Information Gained |
|---|---|---|---|
| Carbon-13 (¹³C) | [U-¹³C]-Glucose | Tracing the carbon backbone of the nucleoside | Confirmation of de novo synthesis pathway of the uridine base and ribose sugar |
| Carbon-13 (¹³C) | [¹³C-methyl]-Methionine | Tracing the origin of the carboxymethyl group (if derived from S-adenosylmethionine) | Elucidation of the enzymatic source of the methyl and carboxyl groups |
| Nitrogen-15 (¹⁵N) | ¹⁵NH₄Cl or [U-¹⁵N]-amino acids | Labeling the nitrogen atoms in the uridine ring | Quantification of overall tRNA synthesis and turnover |
| Deuterium (²H) | Deuterated water (D₂O) or deuterated precursors | Probing enzymatic mechanisms and solvent exchange | Insights into specific steps of the biosynthetic reaction and enzyme kinetics |
Together, mutational analysis and isotopic labeling assays provide a comprehensive toolkit for dissecting the biology of this compound. Mutational studies identify the genetic and enzymatic machinery, while isotopic labeling provides a dynamic and quantitative view of the biosynthetic and metabolic processes.
Future Research Directions and Therapeutic Potential
Elucidation of Undiscovered Enzymatic Mechanisms and Regulatory Pathways
The biosynthesis of 5-carboxymethyluridine is a multi-step process involving a cast of specialized enzymes. In eukaryotes, the journey begins with the Elongator complex, a multi-subunit machine responsible for the initial modification of uridine (B1682114) to a carboxymethylated form. mdpi.comnih.gov This intermediate is then further processed by other enzymes. A key area of future research lies in identifying and characterizing any as-yet-undiscovered enzymes involved in this pathway.
The regulation of these enzymatic activities is another critical frontier. Studies have begun to shed light on the intricate control of the Elongator complex and the subsequent modifying enzymes, such as ALKBH8. mdpi.comoup.com This regulation can occur at various levels, including gene expression, protein-protein interactions, and post-translational modifications. For instance, accessory proteins like Kti11/Dph3 and Kti13 have been implicated in modulating Elongator's activity. mdpi.com Furthermore, phosphorylation events involving kinases like Kti12 and Hrr25 can influence the complex's function in response to cellular signals and environmental stresses. mdpi.com A deeper understanding of these regulatory networks is paramount for comprehending how cm5U levels are fine-tuned within the cell.
Table 1: Key Proteins in this compound Metabolism and Regulation
| Protein/Complex | Function | Organism(s) |
| Elongator Complex (Elp1-6) | Catalyzes the initial formation of cm5U on tRNA. mdpi.comnih.gov | Eukaryotes |
| ALKBH8 | A bifunctional enzyme that can further modify cm5U. oup.comnih.gov | Mammals |
| Trm9 | A methyltransferase involved in the modification of cm5U to its methyl ester. nih.gov | Yeast, Plants |
| TRM112 | An accessory protein required for the function of Trm9 and the methyltransferase domain of ALKBH8. nih.gov | Eukaryotes |
| Kti11/Dph3 & Kti13 | Accessory proteins that regulate the activity of the Elongator complex. mdpi.com | Yeast |
| Kti12 & Hrr25 | Kinases involved in the phosphoregulation of the Elongator complex. mdpi.com | Yeast |
Comprehensive Functional Characterization in Diverse Biological Systems
The primary role of this compound and its derivatives at the wobble position of tRNA is to ensure the fidelity of protein synthesis. nih.govmdpi.com These modifications help in the accurate recognition of codons on messenger RNA (mRNA), thereby preventing errors during translation. However, the full spectrum of its functional roles across the diverse domains of life remains to be comprehensively characterized.
Future research will need to employ a variety of techniques, including comparative genomics and functional analyses in different model organisms, to elucidate the specific contributions of cm5U to cellular processes beyond basic translation. nih.gov For example, investigating the impact of cm5U deficiency in a wide range of bacteria, archaea, and eukaryotes could reveal novel functions in stress response, development, and intercellular communication. Understanding how the function of cm5U has evolved and adapted in different biological contexts will provide a more complete picture of its importance.
Development of Specific Therapeutic Interventions Targeting this compound Metabolism
The critical role of enzymes involved in this compound metabolism in various diseases, particularly cancer and neurological disorders, makes them attractive targets for therapeutic intervention. mdpi.comoup.com For instance, the upregulation of the Elongator complex and ALKBH8 has been observed in certain cancers, where these enzymes contribute to the translation of proteins essential for tumor growth and survival. mdpi.com This suggests that inhibiting these enzymes could be a viable anti-cancer strategy.
The development of small molecule inhibitors that specifically target the enzymatic activity of the Elongator complex or ALKBH8 is a promising avenue for future drug discovery. mdpi.com Such inhibitors could potentially disrupt the synthesis of cm5U and its derivatives, thereby selectively impairing the translation of key oncogenic proteins. However, a significant challenge will be to achieve a therapeutic window that maximizes anti-cancer effects while minimizing toxicity to healthy tissues, especially since these modifications are also crucial for the function of normal cells, including neurons. mdpi.com
Advanced Biomarker Discovery and Validation for Disease Diagnosis and Prognosis
The altered levels of tRNA modifications, including this compound, in disease states present an opportunity for the development of novel biomarkers. nih.govnih.gov Changes in the expression or activity of the enzymes responsible for cm5U metabolism can lead to aberrant levels of this modified nucleoside in cells and potentially in bodily fluids.
Future research will focus on developing and validating sensitive and specific assays to quantify cm5U levels in clinical samples, such as blood or urine. nih.gov This could lead to the establishment of cm5U as a diagnostic biomarker for the early detection of diseases like cancer or as a prognostic biomarker to predict disease progression and response to therapy. nih.gov The validation of such biomarkers will require large-scale clinical studies to establish their reliability and clinical utility. nih.govumich.edu
Integration with Multi-omics Approaches for Holistic Understanding
To gain a comprehensive understanding of the roles of this compound in health and disease, it is essential to integrate data from various "omics" technologies. This includes epitranscriptomics, which focuses on the study of RNA modifications, as well as functional genomics, proteomics, and metabolomics. nih.govresearchgate.netcabidigitallibrary.org
Epitranscriptomic studies, utilizing techniques like mass spectrometry and next-generation sequencing, can map the precise location and abundance of cm5U and other modifications across the transcriptome. mdpi.commdpi.com Integrating this information with genomic data can help identify genetic variations that influence cm5U levels. Furthermore, combining epitranscriptomic data with proteomic and metabolomic profiles can reveal how changes in cm5U levels impact protein expression and cellular metabolism. nih.govtmc.edunih.gov This holistic, multi-omics approach will be instrumental in constructing a complete picture of the regulatory networks in which this compound participates and in identifying novel therapeutic targets and biomarkers. researchgate.net
Q & A
Basic Research Questions
Q. What established methodologies are optimal for isolating and quantifying 5-Carboxymethyluridine (cm5U) in tRNA extracts?
- Methodological Answer : Isolation typically involves phenol-chloroform extraction of tRNA followed by enzymatic digestion (e.g., RNase T1/T2). Quantification employs reversed-phase HPLC coupled with UV detection (260 nm) or LC-MS/MS for higher sensitivity. Key parameters include column selection (C18 for HPLC), ionization mode (ESI+ for MS), and calibration with synthetic cm5U standards . Cross-validation via dot-blot assays using cm5U-specific antibodies is recommended to confirm specificity .
Q. How does this compound contribute to tRNA stability and function under physiological conditions?
- Methodological Answer : Functional studies use in vitro tRNA refolding assays (thermal denaturation monitored by UV spectroscopy) and in vivo complementation experiments in ALKBH8-knockout models. For stability, compare melting temperatures (Tm) of wild-type vs. cm5U-deficient tRNA transcripts. Functional impact is assessed via ribosome profiling to detect translation efficiency changes in codon-biased reporters .
Q. What are the limitations of current spectroscopic techniques for characterizing cm5U modifications?
- Methodological Answer : NMR faces challenges due to tRNA size and low cm5U abundance. Workarounds include isotopic labeling (<sup>13</sup>C/ <sup>15</sup>N) of tRNA and selective 2D correlation spectroscopy (COSY). MS/MS fragmentation (CID/HCD) is limited by isobaric RNA modifications; high-resolution Orbitrap or FT-ICR systems are required to distinguish cm5U from analogs like mcm5U .
Advanced Research Questions
Q. How can CRISPR-Cas9 editing be applied to investigate the role of cm5U in tRNA-mediated disease mechanisms?
- Methodological Answer : Design sgRNAs targeting ALKBH8 or cm5U biosynthesis genes (e.g., CTU1/2). Use HAP1 or HEK293T knockout cell lines paired with tRNA sequencing (tRNA-seq) to profile modification loss. Phenotypic screening (e.g., proliferation assays under stress) combined with ribo-seq identifies codon-specific translational dysregulation. Validate findings via rescue experiments with wild-type ALKBH8 .
Q. What strategies resolve contradictions in reported cm5U abundance across different cellular stress models?
- Methodological Answer : Standardize growth conditions (e.g., hypoxia, nutrient deprivation) and timepoints for tRNA extraction. Use spike-in controls (synthetic cm5U) for MS quantification normalization. Perform meta-analysis of published datasets (PRIDE, GEO) to identify confounding variables (e.g., cell type-specific ALKBH8 expression). Statistical tools like ANOVA with post-hoc Tukey tests can assess inter-study variability .
Q. How do molecular dynamics simulations enhance understanding of cm5U’s role in tRNA-ribosome interactions?
- Methodological Answer : Build tRNA-ribosome complexes using PDB structures (e.g., 4V7F) and introduce cm5U modifications via CHARMM-GUI. Run simulations (NAMD/GROMACS) to analyze hydrogen bonding and stacking interactions at the anticodon loop. Compare free energy landscapes (MM-PBSA) of modified vs. unmodified tRNA to quantify thermodynamic stability changes .
Data Contradiction Analysis
Q. Why do studies report conflicting effects of cm5U depletion on translational fidelity?
- Methodological Answer : Discrepancies may arise from codon context (e.g., cm5U’s role in decoding AAA vs. AAG lysine codons). Use dual-luciferase reporters with synonymous codon variants to isolate context effects. Control for off-target CRISPR edits via whole-exome sequencing. Cross-validate using orthogonal methods (e.g., polysome profiling vs. single-molecule imaging) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
